

# An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzophenone

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## Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

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CAS Number: 85-19-8 IUPAC Name: (5-chloro-2-hydroxyphenyl)(phenyl)methanone

## Introduction

**5-Chloro-2-hydroxybenzophenone** is an aromatic organic compound notable for its application as a UV absorber and its potential as a scaffold in medicinal chemistry.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**5-Chloro-2-hydroxybenzophenone** is a pale yellow to brown solid at room temperature.<sup>[3]</sup> Its core structure consists of a benzophenone skeleton substituted with a chlorine atom and a hydroxyl group, which are crucial for its chemical and photophysical properties. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen contributes to its stability.<sup>[4]</sup>

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	[3]
Molecular Weight	232.66 g/mol	[5]
Melting Point	96-98 °C	[3][5][6]
Boiling Point	147-149 °C at 0.3 Torr	[3]
λ <sub>max</sub>	430 nm (in acetonitrile)	[3][7]
CAS Number	85-19-8	[3]
EINECS Number	201-592-5	[3]

## Synthesis

A primary method for the synthesis of **5-Chloro-2-hydroxybenzophenone** is the Fries rearrangement of p-chlorophenyl benzoate.[3][7] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and can be performed with or without a solvent at elevated temperatures.[3][7] The reaction proceeds through an acylium ion intermediate that then electrophilically attacks the activated phenyl ring of the p-chlorophenoxy group, primarily at the ortho position relative to the hydroxyl group due to its directing effect.

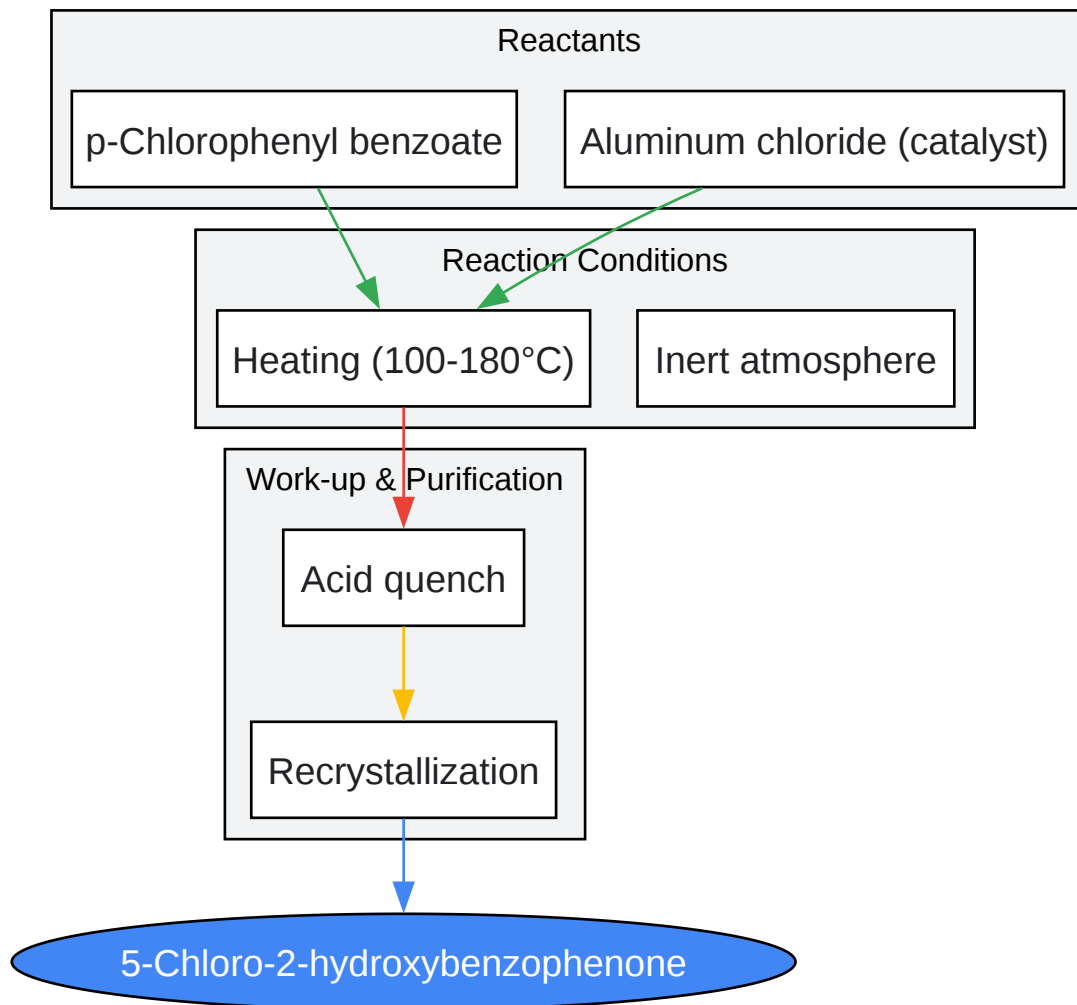
## Experimental Protocol: Fries Rearrangement (General)

- **Reactant Preparation:** p-Chlorophenyl benzoate is mixed with a molar excess of anhydrous aluminum chloride. The reaction can be conducted without a solvent or in a high-boiling inert solvent like chlorobenzene.[3][7]
- **Reaction Conditions:** The mixture is heated to temperatures ranging from 100°C to 180°C for a duration of 30 minutes to several hours.[3][7] The optimal temperature and time depend on the scale of the reaction and whether a solvent is used.
- **Work-up:** After cooling, the reaction mixture is carefully quenched with dilute acid (e.g., hydrochloric acid) to decompose the aluminum chloride complex.
- **Purification:** The crude product is then isolated, typically by filtration, and purified by recrystallization from a suitable solvent such as methanol or ethanol to yield **5-Chloro-2-**

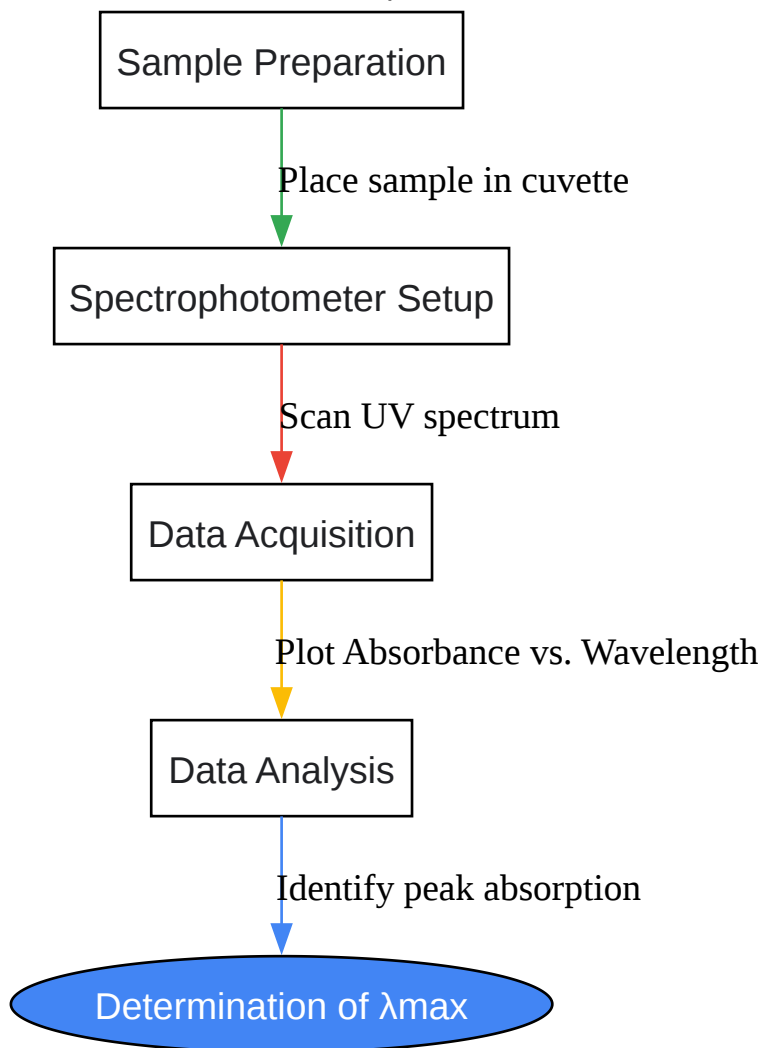
**hydroxybenzophenone.**[\[3\]](#)

Below is a DOT script representation of the synthesis pathway.

## Synthesis of 5-Chloro-2-hydroxybenzophenone via Fries Rearrangement



## Workflow for UV Absorption Characterization



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## References

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